molecular formula C53H76N14O12 B1582845 Teprotide CAS No. 35115-60-7

Teprotide

カタログ番号 B1582845
CAS番号: 35115-60-7
分子量: 1101.3 g/mol
InChIキー: UUUHXMGGBIUAPW-CSCXCSGISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin .


Synthesis Analysis

The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was first isolated by Ferreira et al. along with eight other peptides in 1970 . Teprotide was synthesized in 1970 by Ondetti et al . From there, its antihypertensive properties were studied more closely .


Physical And Chemical Properties Analysis

Teprotide has a molecular formula of C53H76N14O12 . Its average mass is 1101.257 Da and its mono-isotopic mass is 1100.576660 Da . The density of Teprotide is 1.5±0.1 g/cm3 .

科学的研究の応用

Hemodynamic Effects

Teprotide, an angiotensin-converting enzyme inhibitor, has been studied for its impact on blood pressure and hemodynamics. Research has shown that teprotide effectively lowers blood pressure in both normotensive and hypertensive subjects. Its mechanism involves reducing arterial pressure primarily through a decrease in peripheral resistance, particularly in high-renin hypertension cases. This reduction in blood pressure is associated with a decrease in stroke volume and cardiac output, likely due to venodilation (Niarchos et al., 1980).

Renal Function

Teprotide has been shown to influence renal function positively. In studies involving patients with essential hypertension, teprotide administration led to an increase in glomerular filtration rate and sodium excretion. This suggests that teprotide may improve renal excretory function while controlling hypertension (Hollenberg et al., 1979).

Congestive Heart Failure

Teprotide plays a significant role in managing congestive heart failure. It reduces ventricular afterload and improves cardiac function in patients with severe, refractory congestive heart failure. The central and peripheral hemodynamic responses to teprotide indicate its potential as a unique “vasoreleaser” of pathophysiologic arteriolar constriction (Faxon et al., 1980).

Renal Hemodynamics in Hypertension

In the context of hypertension, teprotide affects renal hemodynamics. It causes vasodilation in the early stages of hypertension but does not maintain this effect in chronic hypertension phases. This indicates the role of angiotensin II-dependent renal vasoconstriction in the progression from benign to malignant hypertension (Dzau et al., 1981).

Cardiovascular Responses

Teprotide does not significantly impair sympathetically mediated cardiovascular responses, maintaining the normal pattern of hemodynamic response during physical stress like isometric exercise in normotensive subjects. This suggests that angiotensin inhibition by teprotide preserves essential cardiovascular functions (Niarchos et al., 1982).

Renovascular Hypertension

Teprotide's diagnostic and therapeutic value has been evaluated in patients with hypertensive emergencies. It is particularly effective in diagnosing and initiating treatment in cases where renin plays a significant role in the hypertension mechanism (Tifft et al., 1979).

Safety And Hazards

Teprotide was shown to be an effective antihypertensive agent but it had limited use because of its expense and lack of oral activity . More detailed safety and hazard information was not available in the sources I found.

将来の方向性

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there could be future developments in therapeutic peptides like Teprotide.

特性

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUHXMGGBIUAPW-CSCXCSGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H76N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029698
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teprotide

CAS RN

35115-60-7
Record name Teprotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEPROTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teprotide
Reactant of Route 2
Teprotide
Reactant of Route 3
Teprotide
Reactant of Route 4
Teprotide
Reactant of Route 5
Teprotide
Reactant of Route 6
Teprotide

Citations

For This Compound
1,900
Citations
JL Halperin, DP Faxon, MA Creager, TA Bass… - The American journal of …, 1982 - Elsevier
The coronary hemodynamic effects of vasodilator therapy with angiotensin-converting enzyme inhibitors (captopril arid teprotide) were studied in 11 patients with ischemic heart disease …
Number of citations: 48 www.sciencedirect.com
P Jaeger, RK Ferguson, HR Brunner, EJ Kirchertz… - Kidney International, 1978 - Elsevier
… In contrast, the pressure rise induced by angiotensin I infusion (230 ng/kg/min) was reversed by saralasin, but again concomitant administration of teprotide did not induce further blood …
Number of citations: 43 www.sciencedirect.com
CJ Lindsey, LM Bendhack, ACM Paiva - Journal of Hypertension, 1987 - journals.lww.com
… Teprotide produced a transient fall in MAP which reached a maximum approx- … , but in teprotide treated animals MAP did not differ from controls (Table 1). Forty per cent of the teprotide-…
Number of citations: 26 journals.lww.com
AP Niarchos, TG Pickering, JH Laragh - Hypertension, 1982 - Am Heart Assoc
… by teprotide. When fainting occurred (in the seated position) following the administration of teprotide, it … We conclude that angiotensin inhibition by teprotide does not significantly impair …
Number of citations: 19 www.ahajournals.org
AP Niarchos, TG Pickering, JM Wallace… - Clinical …, 1980 - Wiley Online Library
… changes were observed during teprotide administration in group I. In … teprotide decreases arterial pressure by a dual hemodynamic mechanism. Cardiac output is increased by teprotide …
Number of citations: 9 ascpt.onlinelibrary.wiley.com
JC McKenzie, KS Hung, L Mattioli… - Proceedings of the …, 1984 - journals.sagepub.com
… In the present study, treatment with teprotide concurrent with hypoxic exposure produced a … This result contradicts long-term treatment (3-4 weeks) with captopril or teprotide which …
Number of citations: 11 journals.sagepub.com
K Takaori, LH Hartley, J Burton - Clinical and Experimental …, 1987 - Taylor & Francis
… ) and with teprotide (1mg/kg). Hypotensive effects of RI-78 and teprotide were also examined … We conclude that antihypertensive effect of RI-78 is comparable to that seen with teprotide. …
Number of citations: 6 www.tandfonline.com
W Westlin, K Mullane - Circulation, 1988 - europepmc.org
… ) were compared with enalaprilat and teprotide, which lack the … , but not by enalaprilat or teprotide (IC50 greater than 1000 … In addition, captopril, MPG, or NAC, but not teprotide or …
Number of citations: 383 europepmc.org
GS Zubenko, RA Nixon - Neuroscience letters, 1985 - Elsevier
… the use of captopril and teprotide as selective inhibitors of ACE … teprotide were sigrnoidal. The IC50 values for the inhibition of ACE activity in human serum with captopril and teprotide …
Number of citations: 4 www.sciencedirect.com
WP Anderson, PI Korner, SE Selig - The Journal of Physiology, 1981 - Wiley Online Library
… of the dogs with teprotide, indomethacin or DL‐… by teprotide pretreatment. Filtration fraction rose when noradrenaline was administered alone but fell when it was infused after teprotide …
Number of citations: 119 physoc.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。